[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine
Overview
Description
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C8H10FNS and a molecular weight of 171.24 g/mol It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a methanamine group attached to a phenyl ring
Preparation Methods
The synthesis of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine typically involves the introduction of the fluorine and methylsulfanyl groups onto a phenyl ring, followed by the addition of the methanamine group. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Introduction of the methylsulfanyl group via a nucleophilic substitution reaction using methylthiolate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Hydrogen gas, palladium on carbon.
- Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine can be compared with other similar compounds, such as:
[5-Fluoro-2-(methylthio)phenyl]methanamine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
[5-Fluoro-2-(ethylsulfanyl)phenyl]methanamine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
[5-Fluoro-2-(methylsulfanyl)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADLKBJGOHBNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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